molecular formula C17H27N3 B5693406 4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine

4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine

Cat. No.: B5693406
M. Wt: 273.4 g/mol
InChI Key: HCCREGMGZVKTKX-UHFFFAOYSA-N
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Description

4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine is a compound belonging to the piperazine class of chemicals Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced techniques employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted piperazine derivatives with various alkyl or aryl groups.

Scientific Research Applications

4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter systems in the central nervous system, similar to other piperazine derivatives. The compound may interact with receptors such as NMDA and dopamine receptors, influencing neurotransmitter release and reuptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a 4-methyl group and a 4-phenylcyclohexyl group on the piperazine ring sets it apart from other piperazine derivatives, offering potential for novel applications in various fields.

Properties

IUPAC Name

4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c1-19-11-13-20(14-12-19)18-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-6,16-18H,7-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCREGMGZVKTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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